Cas no 218131-32-9 (3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride)
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:1)
- 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride
- 3-(imidazol-1-ylmethyl)benzoic acid,hydrochloride
- 3-IMIDAZOL-1-YLMETHYL-BENZOIC ACID HYDROCHLORIDE
- AG-A-60840
- CC43251
- CTK7I8638
- KB-69741
- MolPort-000-143-258
- RP05792
- SBB099000
- 3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride
- AKOS015849767
- 3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride
- W-206680
- 3-[(1H-imidazol-1-yl)methyl]benzoic acid hydrochloride
- 218131-32-9
- MS-22385
- 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
- 3-((1H-Imidazol-1-yl)methyl)benzoicacidhydrochloride
- EN300-190349
- 3-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, AldrichCPR
- DTXSID30594523
- MFCD08690248
- G30088
- 3-(imidazol-1-ylmethyl)benzoic acid hydrochloride
- 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride
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- MDL: MFCD08690248
- Inchi: 1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
- InChI Key: YTCNDYWVEAFCMT-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=CC=CC(=C1)CN1C=NC=C1)=O
Computed Properties
- Exact Mass: 238.05100
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Melting Point: 205 °C
- Boiling Point: 468°Cat760mmHg
- Flash Point: 236.8°C
- PSA: 55.12000
- LogP: 2.43160
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026506-500mg |
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride |
218131-32-9 | 500mg |
$322.00 | 2023-09-11 | ||
| Matrix Scientific | 026506-1g |
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride |
218131-32-9 | 1g |
$495.00 | 2023-09-11 | ||
| TRC | I386120-25mg |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |
218131-32-9 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I386120-50mg |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |
218131-32-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I386120-250mg |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |
218131-32-9 | 250mg |
$ 230.00 | 2022-06-04 | ||
| Ambeed | A478693-1g |
3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |
218131-32-9 | 97% | 1g |
$287.0 | 2024-07-28 | |
| Ambeed | A478693-5g |
3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |
218131-32-9 | 97% | 5g |
$861.0 | 2024-07-28 | |
| Chemenu | CM416334-1g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 95%+ | 1g |
$304 | 2023-01-19 | |
| Chemenu | CM416334-5g |
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |
218131-32-9 | 95%+ | 5g |
$852 | 2023-01-19 | |
| A2B Chem LLC | AF62024-10g |
3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |
218131-32-9 | 95% | 10g |
$1083.00 | 2024-04-20 |
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride Suppliers
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride: A Comprehensive Overview
3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS No. 218131-32-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Imidazolylmethyl Benzoic Acid Hydrochloride, has garnered attention due to its unique structural features and potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent research developments surrounding this compound.
The chemical structure of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride is characterized by a benzoic acid moiety linked to an imidazole ring through a methyl group. The presence of the imidazole ring imparts several interesting properties to the molecule, including its ability to form hydrogen bonds and coordinate with metal ions. These features make it a valuable scaffold for the design of bioactive molecules.
The synthesis of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride can be achieved through various routes, but one common method involves the reaction of 3-bromomethylbenzoic acid with imidazole in the presence of a base, followed by hydrochlorination. This synthetic approach has been optimized to yield high purity and yield, making it suitable for large-scale production and further research applications.
In terms of biological activities, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride has shown promising results in several areas. One notable application is its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that have gained significant attention for their role in epigenetic regulation and their potential in cancer therapy. Recent studies have demonstrated that 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride can effectively inhibit HDAC activity, leading to changes in gene expression and cell cycle regulation in cancer cells.
Beyond its role as an HDAC inhibitor, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic conditions. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings suggest that 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride may have therapeutic potential in treating inflammatory diseases.
The pharmacokinetic properties of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride have also been studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate. Additionally, its low toxicity and high selectivity for target proteins make it an attractive option for drug discovery efforts.
In the realm of clinical research, several preclinical studies have been conducted to evaluate the safety and efficacy of 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride. These studies have demonstrated promising results in animal models of cancer and inflammatory diseases. For example, one study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to significant tumor regression in mice with human xenografts. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that it effectively reduced inflammation in rodent models of arthritis.
The future prospects for 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Additionally, efforts are being made to develop novel delivery systems to improve its bioavailability and therapeutic index. These advancements could lead to new treatments for a variety of diseases where HDAC inhibition or anti-inflammatory effects are beneficial.
In conclusion, 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS No. 218131-32-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, we can expect to see more innovative applications of this compound in the coming years.
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